molecular formula C19H14O B075297 7-Methylbenz(a)anthracene-5,6-oxide CAS No. 1155-38-0

7-Methylbenz(a)anthracene-5,6-oxide

Cat. No.: B075297
CAS No.: 1155-38-0
M. Wt: 258.3 g/mol
InChI Key: MFBSRFKHKCKLIC-UHFFFAOYSA-N
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Description

Research Context and Significance

Historical Development in PAH Research

The study of PAHs dates back to the 18th century, when Percivall Pott linked scrotal cancer in chimney sweeps to soot exposure. Subsequent investigations identified specific PAHs, such as benz(a)anthracene, as carcinogens. The discovery of the bay-region theory in the 1970s revolutionized the understanding of PAH-induced carcinogenesis. This theory posits that epoxidation of the bay region—a structural pocket between adjacent aromatic rings—generates reactive intermediates that bind DNA, causing mutations.

7-MeBA-5,6-oxide emerged as a critical derivative in this context. Early studies demonstrated that methyl substitution at specific positions (e.g., 7-methyl) enhances carcinogenicity by directing metabolic activation to the bay region. The compound’s role in K-region epoxidation and subsequent dihydrodiol formation has been extensively studied, particularly in relation to skin and lung cancers.

Structural Position within Methylated Benz(a)anthracene Research

7-MeBA-5,6-oxide is a methylated derivative of benz(a)anthracene, with a methyl group at position 7 and an epoxide at the 5,6-position (K-region). Its structure includes:

  • Molecular formula : $$ \text{C}{19}\text{H}{14}\text{O} $$
  • Molecular weight : 258.314 g/mol
  • Synonyms : 7-Methylbenz[a]anthracene-5,6-oxide, benz[a]anthracene 5,6-epoxy-5,6-dihydro-7-methyl
Property Value Source
Boiling Point 479.8°C (at 760 mmHg)
Density 1.329 g/cm³
LogP (Octanol/Water) 6.2

The methyl group at position 7 influences metabolic activation, directing epoxidation to the 5,6-K-region. This contrasts with unsubstituted benz(a)anthracene, where epoxidation occurs at different positions.

K-Region Epoxidation as a Metabolic Pathway

The K-region refers to the double bond in PAHs that is susceptible to epoxidation by cytochrome P450 (CYP) enzymes. In 7-MeBA-5,6-oxide, this process is catalyzed by CYP1A1 and CYP1A2 , which exhibit high stereoselectivity. Key steps include:

  • Stereoselective epoxidation : CYP enzymes preferentially form the S,R-epoxide enantiomer (95–98% yield).
  • Epoxide hydrolase activity : Microsomal epoxide hydrolase (mEH) hydrates the epoxide to form trans-dihydrodiols, which can undergo further oxidation to diol epoxides.
Table 1: Stereoselectivity of K-Region Epoxidation in PAHs
PAH Major Epoxide Enantiomer Yield (%) Source
7-MeBA S,R-5,6-epoxide 95–98
Benz[a]anthracene S,R-5,6-epoxide 95–98
Benzo[a]pyrene S,R-7,8-epoxide 91–96

The stereoselectivity of CYP enzymes ensures that the reactive bay-region diol epoxides are preferentially formed, enhancing mutagenicity.

Relation to Bay-Region Theory of Carcinogenesis

The bay-region theory predicts that diol epoxides formed in the bay region are the most potent carcinogens. For 7-MeBA-5,6-oxide:

  • DNA adduct formation : The epoxide reacts with deoxyguanosine and deoxyadenosine, forming trans-adducts that disrupt DNA replication.
  • Mutagenic potential : Bay-region diol epoxides are more mutagenic than non-bay-region analogs due to their stability and reactivity.
Figure 1: Proposed Mechanism of 7-MeBA-5,6-Oxide Carcinogenesis
  • Epoxidation : CYP1A1/1A2 converts 7-MeBA to 5,6-oxide.
  • Hydrolysis : mEH converts the epoxide to trans-5,6-dihydrodiol.
  • Oxidation : Further oxidation yields bay-region diol epoxide.
  • DNA adduct formation : Diol epoxide binds DNA, causing mutations.

Properties

CAS No.

1155-38-0

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

19-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene

InChI

InChI=1S/C19H14O/c1-11-13-7-3-2-6-12(13)10-16-14-8-4-5-9-15(14)18-19(20-18)17(11)16/h2-10,18-19H,1H3

InChI Key

MFBSRFKHKCKLIC-UHFFFAOYSA-N

SMILES

CC1=C2C3C(O3)C4=CC=CC=C4C2=CC5=CC=CC=C15

Canonical SMILES

CC1=C2C3C(O3)C4=CC=CC=C4C2=CC5=CC=CC=C15

Synonyms

7-methylbenz(a)anthracene 5,6-oxide
7-methylbenzanthracene 5,6-oxide

Origin of Product

United States

Preparation Methods

Stereochemical Outcomes

The bromohydrin route produces a single epoxide stereoisomer due to the planar geometry of the dihydro precursor. In contrast, electrochemical oxidation may yield racemic mixtures, as observed in analogous PAH oxides.

Side Reactions

Competing pathways include:

  • Hydrolysis : Rapid conversion to 5,6-dihydrodiol in aqueous media.

  • Rearrangement : Thermal or acidic conditions promote oxepine formation, altering reactivity .

Chemical Reactions Analysis

Types of Reactions

7-Methylbenz(a)anthracene-5,6-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dihydrodiols and other oxidized derivatives.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of dihydrodiols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include dihydrodiols, hydroxylated derivatives, and substituted aromatic compounds.

Scientific Research Applications

7-Methylbenz(a)anthracene-5,6-oxide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and mechanisms of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic and carcinogenic effects.

    Medicine: Studied for its role in the metabolic pathways of polycyclic aromatic hydrocarbons and its potential impact on human health.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Methylbenz(a)anthracene-5,6-oxide involves its interaction with cellular enzymes, particularly those involved in the metabolism of xenobiotics. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include DNA, where the compound can form adducts, and various enzymes involved in detoxification pathways.

Comparison with Similar Compounds

Critical Analysis of Contradictory Evidence

  • Tumor Initiation Inactivity: Despite forming RNA/DNA adducts, 7-MBA-5,6-oxide is inactive in mouse skin tumor initiation, unlike its bromomethyl derivative . This suggests adduct stability or repair mechanisms influence carcinogenicity.
  • Species-Specific Metabolism : Rat liver microsomes metabolize 7-MBA-5,6-oxide more efficiently than human skin enzymes, highlighting interspecies variability in toxicity assessments .

Q & A

Q. How can researchers differentiate between autoxidation artifacts and enzymatically generated metabolites in this compound studies?

  • Experimental Controls :
  • Include enzyme inhibitors (e.g., ketoconazole for CYP3A4) in incubation mixtures .
  • Use argon-purged solvents to minimize non-enzymatic oxidation during sample processing .
  • Analytical Confirmation : Compare metabolite profiles from microsomal assays vs. chemical oxidation systems (e.g., Fenton reactions) .

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